![molecular formula C19H21FN2O B2859218 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 1219905-31-3](/img/structure/B2859218.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound was first identified by researchers at the University of Queensland in Australia and has since been the subject of numerous studies around the world.
Scientific Research Applications
PET Radioligand Development
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide and its analogs have been extensively studied for their applications in Positron Emission Tomography (PET) imaging, particularly targeting serotonin 5-HT1A receptors. These receptors are critical in studying neuropsychiatric disorders. For instance, cyclohexanecarboxamide derivatives are identified as reversible, selective, and high-affinity 5-HT1A receptor antagonists, showcasing high brain uptake, slow brain clearance, and stability against defluorination, making them promising candidates for improved in vivo quantification of 5-HT1A receptors (García et al., 2014). Additionally, fluorine-18 labeled derivatives of WAY 100635 have shown potential in enhancing PET imaging for serotonin levels and receptor distribution, with some compounds providing comparable brain and blood clearance rates to existing tracers (Lang et al., 1999).
Enaminone-Based Heterocycle Synthesis
The synthesis and evaluation of enaminones, including compounds with cyclohexanecarboxamide frameworks, have been pivotal in developing anticonvulsant and antibacterial agents. The crystal structures of such enaminones reveal interesting hydrogen bonding patterns and conformational behaviors, which are critical in designing drugs with enhanced efficacy and reduced side effects (Kubicki et al., 2000).
Anticancer Agent Development
The structural motif of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has also been explored in the context of anticancer drug development. Compounds derived from this structure have been assessed for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. Molecular docking studies suggest that modifications to the structure can significantly impact its potential as an anticancer agent, highlighting the importance of structural optimization in drug design (Alam et al., 2016).
Inhibition of Defluorination in PET Imaging
Defluorination of PET radioligands is a significant challenge in imaging studies. Compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide have been involved in studies aiming to inhibit the defluorination process, thereby enhancing the quality of PET imaging. For example, disulfiram has been shown to inhibit defluorination effectively, increasing the plasma concentration of PET radioligands and improving brain imaging results (Ryu et al., 2007).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-8-6-15(7-9-17)16-12-18(22-13-16)19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12-13,22H,1-3,5,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZEEJBHSGRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.